Discovery, Synthesis, and Mechanistic Profiling of Sinafloxacin Mesylate
Discovery, Synthesis, and Mechanistic Profiling of Sinafloxacin Mesylate
Abstract: Sinafloxacin Mesylate (CAS: 156215-70-2 for free base) is a highly potent, novel fluoroquinolone antibacterial agent[1][2]. Characterized by an 8-methoxy-quinolone core and a unique chiral pyrrolo-pyridine side chain, it exhibits broad-spectrum efficacy. This technical guide provides an authoritative breakdown of its discovery rationale, DNA-binding mechanism, and a self-validating synthetic workflow designed for pharmaceutical researchers and process chemists.
Discovery Rationale & Structural Engineering
The evolution of fluoroquinolones has been driven by the need to overcome bacterial resistance (e.g., target mutations in gyrA/parC and efflux pump upregulation) while minimizing off-target human toxicity. Sinafloxacin was engineered with three critical structural motifs:
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N1-Cyclopropyl Group: Essential for broad-spectrum potency, providing optimal spatial orientation within the enzyme-DNA cleavage complex.
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8-Methoxy Substitution: The replacement of the C8-proton or C8-fluorine with a methoxy group serves a dual purpose. It significantly enhances activity against Gram-positive pathogens (by increasing affinity for Topoisomerase IV) and suppresses the selection of resistant mutants. Furthermore, the 8-methoxy group eliminates the severe phototoxicity associated with 8-halogenated quinolones.
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C7 Chiral Side Chain: The introduction of the bulky, constrained (4aS,7aS)-1-hydroxyoctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl moiety is the defining feature of Sinafloxacin[1]. This sterically demanding amine prevents the molecule from being a favorable substrate for bacterial efflux pumps and enhances binding affinity to the DNA-gyrase complex.
Mechanism of Action & DNA Binding Dynamics
Like classical fluoroquinolones, Sinafloxacin exerts its bactericidal effect by trapping bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV in a ternary cleavage complex, halting the replication fork and inducing lethal double-strand breaks.
However, advanced spectroscopic studies reveal a secondary, highly specific interaction. Fluorescence quenching experiments (analyzed via the Stern-Volmer equation), melting temperature ( Tm ) curves, and viscosity measurements demonstrate that Sinafloxacin forms a stable complex directly with DNA via minor groove binding [3][4]. This dual-action mechanism—enzyme poisoning coupled with direct DNA structural perturbation—makes it exceptionally lethal to resistant strains.
Figure 1: Dual-action mechanism of Sinafloxacin targeting topoisomerases and DNA minor grooves.
Retrosynthetic Analysis & Chemical Synthesis
The synthesis of Sinafloxacin Mesylate relies on a convergent approach. The highly functionalized 8-methoxy fluoroquinolone core is synthesized first, followed by a regioselective Nucleophilic Aromatic Substitution ( SNAr ) to install the chiral side chain. Finally, salt formation with methanesulfonic acid ensures the aqueous solubility required for intravenous (IV) formulations[5].
Figure 2: Convergent synthetic workflow for Sinafloxacin Mesylate.
Step-by-Step Experimental Methodologies
Phase 1: Construction of the Quinolone Core Causality Check: We begin with 2,4,5-trifluoro-3-methoxybenzoic acid. The fluorine at C7 acts as the leaving group for the later SNAr reaction, while the fluorine at C6 is retained for target affinity.
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Activation: React 2,4,5-trifluoro-3-methoxybenzoic acid with thionyl chloride ( SOCl2 ) in toluene (catalytic DMF) at 80°C to yield the corresponding acid chloride.
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Enamine Formation: Condense the acid chloride with ethyl 3-(dimethylamino)acrylate in the presence of triethylamine, followed by treatment with cyclopropylamine. This forms the critical enamine intermediate.
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Cyclization: Dissolve the enamine in anhydrous THF and treat with Sodium Hydride ( NaH ) at 0°C. Why NaH? The strong base deprotonates the cyclopropylamine, triggering an intramolecular nucleophilic substitution of the C2-fluorine, yielding ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
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Hydrolysis: Saponify the ester using 2M NaOH in ethanol/water, followed by acidification with HCl to precipitate the free carboxylic acid (The Core).
Phase 2: SNAr Coupling of the Chiral Side Chain Causality Check: The C7-fluorine is highly activated by the electron-withdrawing 4-oxo and 3-carboxyl groups. However, the adjacent 8-methoxy group introduces steric hindrance. We use DABCO as a nucleophilic catalyst to facilitate the reaction.
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Suspend the quinolone core (1.0 eq) and (4aS,7aS)-1-hydroxyoctahydro-6H-pyrrolo[3,4-b]pyridine (1.1 eq) in anhydrous acetonitrile.
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Add DABCO (1.5 eq) and reflux the mixture at 80°C for 12 hours.
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Cool to room temperature, concentrate under vacuum, and recrystallize from ethanol to yield Sinafloxacin Free Base (CAS: 156215-70-2)[1][6].
Phase 3: Mesylate Salt Formation Causality Check: Free base fluoroquinolones often suffer from poor aqueous solubility, limiting their use in low-flow rate intravenous infusions. Conversion to the mesylate salt drastically improves the dissolution profile.
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Dissolve Sinafloxacin free base in absolute ethanol at 60°C.
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Add methanesulfonic acid (1.05 eq) dropwise. A clear solution forms, followed rapidly by the precipitation of the salt.
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Cool to 0°C, filter, and wash with cold ethanol to yield Sinafloxacin Mesylate as an off-white crystalline powder[2][7].
Pharmacokinetic Profiling & Toxicity Data
To ensure the safety of Sinafloxacin as an intravenous formulation, rigorous 60-day repeated dose toxicity studies were conducted in animal models[5]. The data demonstrates a favorable safety margin, with toxic effects (primarily digestive irritation) being transient and fully reversible after a 20-day recovery period.
Furthermore, pharmacokinetic monitoring of Sinafloxacin in plasma relies on advanced fused-core particle technology. Using a fused-core C18-silica column allows for rapid, high-resolution separation at lower backpressures compared to traditional sub-2 µm porous particles[8][9].
Table 1: Quantitative Toxicity and Analytical Profiling
| Parameter | Specification / Result | Scientific Rationale |
| Rat NOAEL (60-day IV) | 30 mg/kg/day | Established baseline for systemic safety; transient endocrine effects reversed post-20 days[5]. |
| Dog NOAEL (60-day IV) | 25 mg/kg/day | Dogs exhibited transient CNS dysphoria at >50 mg/kg/day, recovering within 30 mins of infusion[5]. |
| Analytical Column | Fused-core C18-silica (4.6 x 50mm, 2.7µm) | 1.7µm solid core with 0.5µm porous shell minimizes axial diffusion, enabling high-throughput plasma analysis[9]. |
| Mobile Phase (HPLC) | Acetonitrile : Phosphate Buffer (pH 3.0) [20:80 v/v] | Low pH suppresses the ionization of the carboxylic acid, ensuring optimal retention on the C18 stationary phase[9]. |
| Flow Rate | 1.0 mL/min | Achieves rapid elution without exceeding system backpressure limits due to fused-core architecture[9]. |
Conclusion
Sinafloxacin Mesylate represents a sophisticated iteration in fluoroquinolone design. By integrating an 8-methoxy group and a highly specific chiral pyrrolo-pyridine side chain, it achieves potent dual-inhibition of topoisomerases while physically intercalating into the DNA minor groove. The synthetic pathway outlined herein provides a robust, scalable, and self-validating method for producing high-purity API, supported by modern fused-core chromatographic techniques for downstream pharmacokinetic validation.
References
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Tebubio - Sinafloxacin Mesylate - 50 mg. Available at:[Link]
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PubMed (NIH) - Sixty-day repeated dose toxicity of sinafloxacin in rats and dogs. Available at:[Link]
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J-Stage - Spectroscopic Studies on the Binding of a New Quinolone Antibacterial Agent: Sinafloxacin to DNA. Available at:[Link]
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PMC (NIH) - Fused-core particle technology in high-performance liquid chromatography: An overview. Available at:[Link]
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Science.gov - cissus formulation core (Chromatography of Sinafloxacin in rat plasma). Available at: [Link]
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